Rabdosiin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

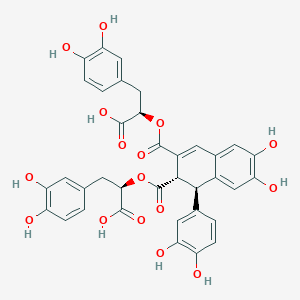

Rabdosiin is a tetramer of caffeic acid isolated from the stem of Ocimum sanctum . It is known to possess anti-allergic activity, anti-HIV activity, and inhibition on DNA topoisomerase .

Synthesis Analysis

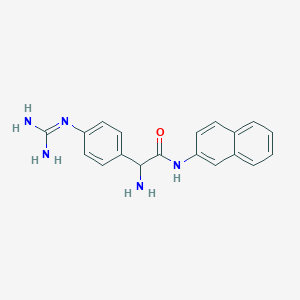

Rabdosiin, a rosmarinic acid dimer with a lignan skeleton, was isolated from the stem of Rabdosia japonica Hara (Labiatae) . The structure of Rabdosiin was determined including the absolute configurations at four asymmetric centers . It was found that the rolC gene affects the production of Rabdosiin irrespective of the methyl jasmonate (MeJA)-mediated and the Ca2±dependent NADPH oxidase pathways .Molecular Structure Analysis

Rabdosiin has a molecular formula of C36H30O16 and an average mass of 718.614 Da . Its structure includes four asymmetric centers .Chemical Reactions Analysis

The rolC gene of Agrobacterium rhizogenes T-DNA, which has been described as an activator of plant secondary metabolism, affects the production of Rabdosiin . It was found that the rolC-transformed cell cultures of both plants yielded two- to threefold less levels of Rabdosiin and rosmarinic acid (RA) than respective control cultures .Physical And Chemical Properties Analysis

Rabdosiin has a molecular weight of 718.62 . It is a solid substance and is stored at temperatures between -80 and -20 degrees Celsius .Wissenschaftliche Forschungsanwendungen

1. Pharmacological Activities

Rabdosiin, a caffeic acid metabolite, has been identified as a pharmacologically active compound. It has demonstrated potent anti-HIV and antiallergic activities. Research involving Eritrichium sericeum and Lithospermum erythrorhizon cell cultures showed that rabdosiin has significant effects on plant secondary metabolism. However, the rolC gene, known to activate secondary metabolism in plants, surprisingly decreased rabdosiin levels in these cultures (Bulgakov et al., 2005). Additionally, rabdosiin and its isomers have been identified as non-selective inhibitors of mammalian DNA topoisomerases in vitro, indicating potential in cancer treatment (Kashiwada et al., 1995).

2. Biological Activities and Applications

Rabdosiin derivatives, such as rosmarinic acid, possess various biological activities, including cognitive performance improvement, potential in Alzheimer’s disease prevention, cardioprotective effects, and cancer chemoprevention. The mechanisms behind these effects involve multiple biochemical pathways, suggesting a wide range of therapeutic applications (Bulgakov et al., 2012). Moreover, rabdosiin exhibits high hyaluronidase-inhibitory activity and active oxygen scavenging abilities, contributing to its antiallergic properties (Ito et al., 1998).

3. Therapeutic Potential in Renal Disorders

Eritrichium sericeum callus cultures rich in rabdosiin showed potential in treating renal disorders. These cultures produced significant amounts of rabdosiin and demonstrated efficacy in alleviating symptoms associated with nephritis in animal models (Inyushkina et al., 2007).

Eigenschaften

CAS-Nummer |

119152-54-4 |

|---|---|

Produktname |

Rabdosiin |

Molekularformel |

C36H30O16 |

Molekulargewicht |

718.6 g/mol |

IUPAC-Name |

(2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31-,32-/m1/s1 |

InChI-Schlüssel |

VKWZFIDWHLCPHJ-SEVDZJIVSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Andere CAS-Nummern |

119152-54-4 |

Synonyme |

rabdosiin |

Herkunft des Produkts |

United States |

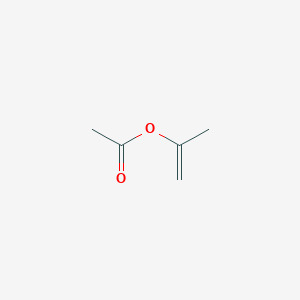

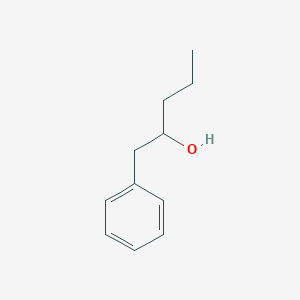

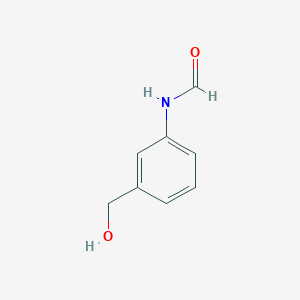

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

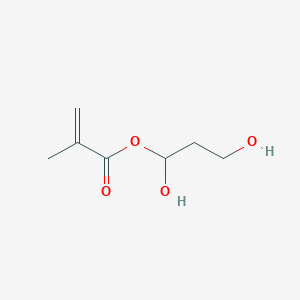

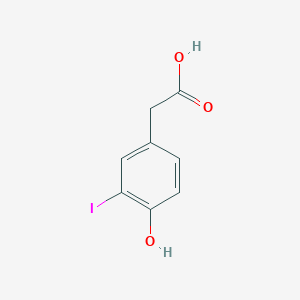

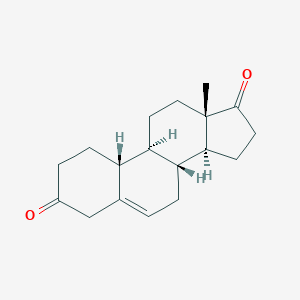

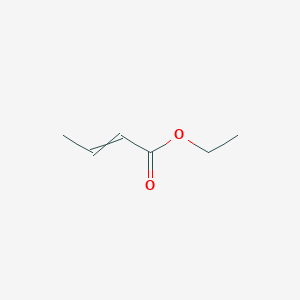

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)